molecular formula C22H18FN3O3 B2498539 1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921840-39-3

1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2498539
CAS No.: 921840-39-3
M. Wt: 391.402
InChI Key: DOGWVDTUMQFLEU-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18FN3O3 and its molecular weight is 391.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis of novel pyrimidine derivatives, including those with modifications such as fluorine substitutions, which are of interest for their potential applications in medicinal chemistry and as tracer molecules for non-invasive imaging technologies like positron emission tomography (PET) (Gazivoda Kraljević et al., 2011).
  • Another study focused on the synthesis and urease inhibition of pyrimidine diones, indicating their potential utility in addressing conditions related to urease activity (Rauf et al., 2010).

Biological Activities

  • The exploration of pyrimidine diones for their herbicidal activities suggests their application in agricultural sciences, with some compounds demonstrating significant efficacy against certain plant species (Huazheng, 2013).
  • A study on the nonlinear optical properties of novel styryl dyes based on pyrimidine dione derivatives highlights their potential in developing materials for optical and electronic devices (Shettigar et al., 2009).

Molecular Interactions and Structural Analysis

  • Investigations into the crystal structures of pyrimidine diones offer insights into their molecular interactions, which is crucial for the design of pharmaceuticals and materials with specific properties (Trilleras et al., 2009).
  • The antimicrobial and anticancer activities of pyrimidine derivatives underscore their significance in the development of new therapeutic agents (Aremu et al., 2017).

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-29-17-10-8-15(9-11-17)13-26-21(27)20-19(7-4-12-24-20)25(22(26)28)14-16-5-2-3-6-18(16)23/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGWVDTUMQFLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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